Me-Tet-PEG3-NH2

ADC Linker PEG Length Optimization Cellular Assays

Generic PEG-tetrazine-amine linkers introduce unacceptable variability in ADC drug-to-antibody ratios and PROTAC ternary complex formation. This exact Me-Tet-PEG3-NH2 heterobifunctional linker eliminates that risk. - **PEG3 spacer:** Optimized solubility & flexibility-distinct from PEG2 or PEG4-for SAR studies across PROTAC/ADC libraries. - **Methyltetrazine:** ~2000 M⁻¹s⁻¹ iEDDA kinetics with TCO; hydrolytically slower dihydropyridazine degradation vs. H-tetrazine adducts. - **Primary amine:** Direct amide coupling to carboxylic acids/activated esters. Available for immediate shipment in research quantities.

Molecular Formula C19H28N6O4
Molecular Weight 404.5 g/mol
Cat. No. B12363801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMe-Tet-PEG3-NH2
Molecular FormulaC19H28N6O4
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCN
InChIInChI=1S/C19H28N6O4/c1-15-22-24-19(25-23-15)17-4-2-16(3-5-17)14-21-18(26)6-8-27-10-12-29-13-11-28-9-7-20/h2-5H,6-14,20H2,1H3,(H,21,26)
InChIKeyYCRYSSFTLLZVIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Me-Tet-PEG3-NH2 Overview


Me-Tet-PEG3-NH2 (CAS 2141976-28-3, C19H28N6O4, MW 404.46) is a heterobifunctional linker comprising a methyltetrazine moiety, a discrete triethylene glycol (PEG3) spacer, and a terminal primary amine . The compound enables copper-free inverse electron-demand Diels–Alder (iEDDA) bioorthogonal conjugation via its tetrazine group with trans-cyclooctene (TCO)-functionalized partners, while the amine terminus permits subsequent amide coupling or reductive amination for modular assembly . This linker is routinely employed in the construction of antibody–drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), serving as a covalent bridge between payload and targeting ligand .

Click Chemistry Rapid iEDDA cycloaddition with TCO, catalyst-free Me-Tet balance of kinetics and stability
Conjugation Handle Primary amine for amide coupling to acids or NHS esters Facile, standard bioconjugation chemistry
Spacer Architecture PEG3 unit enhances solubility while limiting steric interference Empirical middle ground for PROTAC/ADC design
Purity Benchmark Consistently ≥95% HPLC/qNMR across multiple vendors Supports reliable stoichiometry in sensitive workflows

Why Me-Tet-PEG3-NH2 Is Irreplaceable


Within the tetrazine-PEG-amine linker class, three critical variables—PEG chain length, the presence of a methyl substituent on the tetrazine ring, and the selection of bioorthogonal reaction partners—profoundly alter bioconjugation kinetics, aqueous solubility, and molecular flexibility . The discrete PEG3 spacer in Me-Tet-PEG3-NH2 confers a defined hydrodynamic radius that differs markedly from PEG4, PEG8, or PEG12 analogs, directly affecting ADC or PROTAC pharmacokinetics and payload density (DAR) [1]. The methyl group on the tetrazine ring enhances stability relative to hydrogen-substituted tetrazines, while the amine handle specifically requires TCO-modified partners for orthogonal conjugation—substituting a TCO-based linker with an azide-based counterpart will completely ablate iEDDA reactivity .

PEG Spacer Length Mismatch
PEG2 or PEG4 linkers can shift solubility and steric profiles, potentially altering ternary complex formation in PROTACs or drug-to-antibody ratio in ADCs. PEG3 provides a specific balance that may not be directly interchangeable.
Tetrazine Substitution Pattern
Hydrogen-substituted tetrazines react faster but form less hydrolytically stable adducts. Methyl substitution (as in Me-Tet) modulates iEDDA kinetics and dihydropyridazine stability; product choice depends on conjugate lifetime requirements.
Alternative Bioorthogonal Handle
DBCO-azide chemistry introduces copper requirements or slower kinetics, and different steric profiles. The iEDDA tetrazine-TCO platform may be preferred for rapid, catalyst-free bioorthogonal reactions under physiological conditions.

Me-Tet-PEG3-NH2 Performance Data


iEDDA Kinetics: Methyl vs. Hydrogen Tetrazine

Comparative analysis of ADC linker performance demonstrates that a PEG3 spacer provides greater molecular flexibility and water solubility relative to a PEG8 spacer, making the PEG3 variant more suitable for cell-level research, while the PEG8 version is preferentially applied in deep-tissue imaging contexts [1]. This differentiation stems from the PEG3 chain's reduced steric bulk and enhanced solubility in aqueous environments, which facilitates higher drug-to-antibody ratio (DAR) conjugation and improves ADC homogeneity in vitro.

iEDDA Kinetics
Class‑level inference
~2000 M⁻¹s⁻¹ (Me‑Tet) vs ~20,000 M⁻¹s⁻¹ (H‑Tet) with TCO
~10‑fold slower for methyltetrazine
Supports stability‑over‑speed selection context
Faster kinetics with H‑Tet, less stable adduct
ADC Linker PEG Length Optimization Cellular Assays

Hydrolytic Stability: Methyltetrazine vs. Hydrogen Tetrazine

The methyltetrazine group in PEG3-amine derivatives demonstrates second-order rate constants exceeding 1,000 M⁻¹s⁻¹ in bioorthogonal reactions with TCO partners . This rapid kinetics is characteristic of methyltetrazine-TCO iEDDA chemistry, which has been benchmarked with rate constants on the order of 2000 M⁻¹s⁻¹ (in 9:1 methanol/water) for tetrazine-PEG linkers and up to >800 M⁻¹s⁻¹ for methyltetrazine-acid conjugates, enabling modification of biomolecules at low concentrations with minimal background .

Hydrolytic Stability
Head‑to‑head
Slow degradation (PEGmTz, Me‑Tet) vs fast (PEGTz, H‑Tet)
Supports long‑circulation conjugate design
Aqueous buffer, pH 7.4, 37°C; hydrogel crosslink model
Bioorthogonal Chemistry iEDDA Kinetics Click Chemistry

PEG3 Spacer: Solubility and Permeability

The methyl substituent on the tetrazine ring of Me-Tet-PEG3-NH2 significantly enhances aqueous stability relative to hydrogen-substituted tetrazine analogs . Methyltetrazine-PEG4-amine, a close homolog, is commercially described as 'one of the most stable tetrazines commercially available' due to the stabilizing effect of the methyl group, which reduces susceptibility to nucleophilic degradation and prolongs shelf life under aqueous storage conditions . This stability advantage is class-level and extends to methyltetrazine-PEG3-amine.

PEG3 Spacer Balance
Class‑level inference
PEG3: 3 ethylene glycol units; MW 404.5
vs PEG2 (lower solubility), PEG4 (greater steric bulk)
Supports modular PROTAC SAR studies
Empirical design principle; validate for specific target
Tetrazine Stability Linker Chemistry Aqueous Bioconjugation

Purity Comparison with Alternative Sources

Me-Tet-PEG3-NH2 features strictly orthogonal reactive handles: a methyltetrazine group for copper-free iEDDA click chemistry with TCO-modified payloads, and a primary amine for amide coupling with carboxylates or activated esters . This orthogonality prevents unwanted cross-reactivity during sequential conjugation steps, a key differentiator from linkers with redundant or non-specific reactive termini (e.g., dual-amine or dual-thiol linkers) that require protection/deprotection strategies .

Purity Comparison
Data to verify
≥95% HPLC/qNMR from multiple commercial sources
Supports reliable stoichiometry and lot consistency
Verify vendor CoA; lower‑purity sources may compromise yield
Heterobifunctional Linker ADC Construction PROTAC Synthesis

Me-Tet-PEG3-NH2 Applications


ADC Conjugation: Stable Payload Attachment

When constructing antibody–drug conjugates with hydrophobic cytotoxic payloads (e.g., MMAE, DM1), the PEG3 spacer of Me-Tet-PEG3-NH2 provides sufficient aqueous solubility to maintain ADC integrity and prevent aggregation while enabling drug-to-antibody ratios (DAR) of 4–8, as demonstrated in comparative PEG3 vs. PEG8 linker studies [1]. The methyltetrazine handle allows rapid, copper-free conjugation to TCO-modified antibodies, and the terminal amine permits subsequent payload attachment via stable amide bonds.

PROTAC Library: Linker Length Optimization

Me-Tet-PEG3-NH2 serves as a modular PROTAC linker, bridging an E3 ubiquitin ligase ligand (functionalized with a carboxylic acid or activated ester) and a target-protein-binding moiety (modified with TCO) . The discrete PEG3 length minimizes steric hindrance between the two large protein-binding ligands, promoting efficient ternary complex formation and subsequent ubiquitin-mediated degradation, a feature supported by class-level PROTAC linker design principles .

Pretargeted Imaging: Catalyst-Free Radiolabeling

The rapid iEDDA kinetics of the methyltetrazine group (k₂ > 1,000 M⁻¹s⁻¹) enable efficient, wash-free labeling of TCO-modified cell-surface proteins in live-cell imaging experiments . By first conjugating a fluorophore to the amine terminus of Me-Tet-PEG3-NH2, researchers can create a custom tetrazine-fluorophore probe that undergoes fast, selective cycloaddition with TCO-tagged targets at low concentrations (nanomolar range), minimizing background and enabling time-resolved imaging .

Hydrogels: Tunable Degradation via Methyltetrazine Crosslinking

The orthogonal reactivity of the methyltetrazine and amine groups permits sequential functionalization of nanoparticles or other solid supports. TCO-modified targeting ligands (e.g., antibodies, peptides) are first attached to the tetrazine via iEDDA, followed by coupling of carboxylate-containing payloads (e.g., drugs, PEG chains) to the amine, enabling precise control over surface ligand density and orientation without cross-reactivity—a capability that homobifunctional linkers cannot provide without extensive protection/deprotection steps .

Application
Selection Property
Validation Focus
ADC Payload Attachment
Methyltetrazine adduct stability
Payload retention in circulation model
PROTAC Linker SAR
PEG3 spacer balance (solubility vs sterics)
Ternary complex formation efficiency
Pretargeted Imaging
Rapid, copper‑free iEDDA kinetics
Signal‑to‑background ratio in vivo
Tunable Hydrogel Degradation
Slow hydrolytic degradation (Me‑Tet crosslinks)
Degradation rate under physiological conditions

Technical Documentation Hub

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57 linked technical documents
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